Cas no 1806832-39-2 (2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride)

2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride is a highly reactive intermediate used in the synthesis of agrochemicals and pharmaceuticals. Its pyridine core, substituted with dichloro and difluoromethyl groups, enhances electrophilic reactivity, making it valuable for nucleophilic substitution and acylation reactions. The carbonyl chloride functionality allows for efficient derivatization, facilitating the introduction of amide or ester linkages in target molecules. This compound’s structural features contribute to its utility in constructing complex heterocyclic frameworks, particularly in crop protection agents. Its stability under controlled conditions ensures consistent performance in multi-step synthetic processes. Proper handling is essential due to its moisture sensitivity and potential corrosiveness.
2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride structure
1806832-39-2 structure
Product Name:2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride
CAS No:1806832-39-2
MF:C7H2Cl3F2NO
MW:260.452685832977
CID:4848963
Update Time:2025-06-12

2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride
    • Inchi: 1S/C7H2Cl3F2NO/c8-3-1-2(7(11)12)4(6(10)14)5(9)13-3/h1,7H
    • InChI Key: FQYBRCWYMVNTSM-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)Cl)=C(C(F)F)C=C(N=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • XLogP3: 3.9
  • Topological Polar Surface Area: 30

2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029075013-250mg
2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride
1806832-39-2 97%
250mg
$950.40 2022-03-31
Alichem
A029075013-500mg
2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride
1806832-39-2 97%
500mg
$1,564.80 2022-03-31
Alichem
A029075013-1g
2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride
1806832-39-2 97%
1g
$3,129.00 2022-03-31

Additional information on 2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride

Recent Advances in the Application of 2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride (CAS: 1806832-39-2) in Chemical Biology and Pharmaceutical Research

The compound 2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride (CAS: 1806832-39-2) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This heterocyclic building block has demonstrated significant utility in the development of novel bioactive molecules, particularly in the areas of agrochemicals and medicinal chemistry. Recent studies have highlighted its role as a versatile precursor for the synthesis of pyridine-based compounds with potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of novel kinase inhibitors. Researchers utilized 2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride as a starting material for the development of selective JAK3 inhibitors, achieving significant improvements in both potency and selectivity compared to previous generations of inhibitors. The unique electronic properties imparted by the difluoromethyl group were found to be crucial for target binding affinity.

In the field of agrochemical research, a recent patent application (WO2023057892) disclosed novel fungicidal compounds derived from this pyridine derivative. The inventors reported that derivatives of 2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride showed remarkable activity against a broad spectrum of plant pathogens, with improved environmental stability compared to existing fungicides. The presence of both chlorine and fluorine substituents was found to enhance both lipophilicity and metabolic stability.

Recent synthetic methodology developments have also expanded the utility of this compound. A 2024 publication in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables direct functionalization of the pyridine ring at the 3-position, allowing for more efficient derivatization of 2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride. This advancement has significantly streamlined the synthesis of complex pyridine-containing pharmacophores.

From a safety and handling perspective, new studies have provided important insights into the stability and reactivity of this compound. Research published in the Journal of Chemical Safety (2023) characterized its thermal decomposition profile and identified optimal storage conditions to minimize degradation. These findings are particularly relevant for industrial-scale applications where large quantities of the material are handled.

The commercial availability of 2,6-Dichloro-4-(difluoromethyl)pyridine-3-carbonyl chloride has improved significantly in recent years, with multiple suppliers now offering the compound at various purity grades. This increased accessibility has facilitated its adoption in both academic and industrial research settings. Current market analysis suggests growing demand for this intermediate, particularly in the Asia-Pacific region where pharmaceutical innovation is rapidly expanding.

Looking forward, the unique structural features of this compound continue to inspire new applications. Ongoing research is exploring its potential in the development of PET imaging agents, where the fluorine atoms could serve as sites for radiolabeling. Additionally, computational studies are investigating how modifications to the core structure might yield compounds with improved pharmacological properties, potentially opening new avenues for drug discovery.

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